

Application Notes & Protocols: Analytical Standards for GLPG-3221 Quality Control

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Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

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Introduction

GLPG-3221 is an investigational corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for the treatment of cystic fibrosis.[1] As with any pharmaceutical compound, ensuring the quality, purity, and consistency of **GLPG-3221** is paramount for reliable preclinical and clinical research, as well as for potential therapeutic use. These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quality control of **GLPG-3221**. The methodologies described herein are based on established principles of pharmaceutical analysis for small molecule drugs and are intended to serve as a guide for researchers and drug development professionals.

GLPG-3221: Compound Profile

Parameter	Value
Molecular Formula	C ₃₀ H ₃₇ F ₃ N ₂ O ₆
Molecular Weight	578.62 g/mol
CAS Number	2222264-64-2
Mechanism of Action	CFTR Corrector

Quality Control Parameters

The quality of **GLPG-3221** is assessed through a series of analytical tests designed to confirm its identity, purity, and strength. These tests are crucial for batch release and stability studies.

Parameter	Method	Acceptance Criteria
Identification	HPLC-UV, LC-MS	Retention time and mass spectrum match the reference standard.
Assay	HPLC-UV	98.0% - 102.0%
Purity (Impurity Profile)	HPLC-UV, LC-MS	Individual impurities $\leq 0.1\%$, Total impurities $\leq 0.5\%$
Residual Solvents	GC-FID	Conforms to ICH Q3C guidelines.
Water Content	Karl Fischer Titration	$\leq 0.5\%$
Heavy Metals	ICP-MS	≤ 20 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Principle: This method utilizes reverse-phase HPLC with UV detection to separate **GLPG-3221** from its potential impurities. The concentration of **GLPG-3221** is determined by comparing the peak area of the sample to that of a certified reference standard.

Materials:

- **GLPG-3221** Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Formic acid (ACS grade)
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 3.5 μ m)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard Solution Preparation:
 - Accurately weigh and dissolve an appropriate amount of **GLPG-3221** Reference Standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to obtain a final concentration of 0.5 mg/mL.
- Sample Solution Preparation:
 - Accurately weigh and dissolve the **GLPG-3221** sample to obtain a final concentration of 0.5 mg/mL in the same solvent as the standard.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - UV Detection: 280 nm
 - Gradient Program:

Time (min)	% Mobile Phase B
0	30
20	80
25	80
26	30

| 30 | 30 |

- Analysis:
 - Inject the standard solution multiple times to ensure system suitability (e.g., tailing factor, theoretical plates).
 - Inject the sample solution.
 - Identify the **GLPG-3221** peak based on the retention time of the reference standard.
 - Calculate the assay and impurity levels using the peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to confirm the identity of **GLPG-3221** and to identify and quantify potential impurities.

Materials:

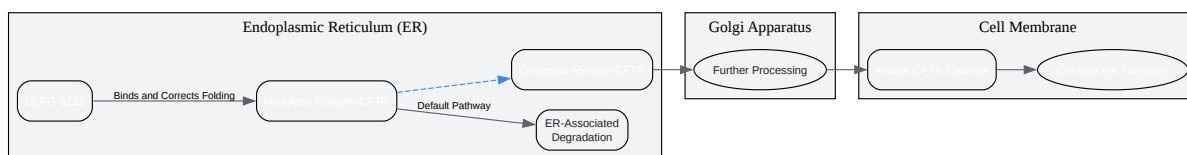
- Same as HPLC-UV method
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

- Chromatographic Conditions:

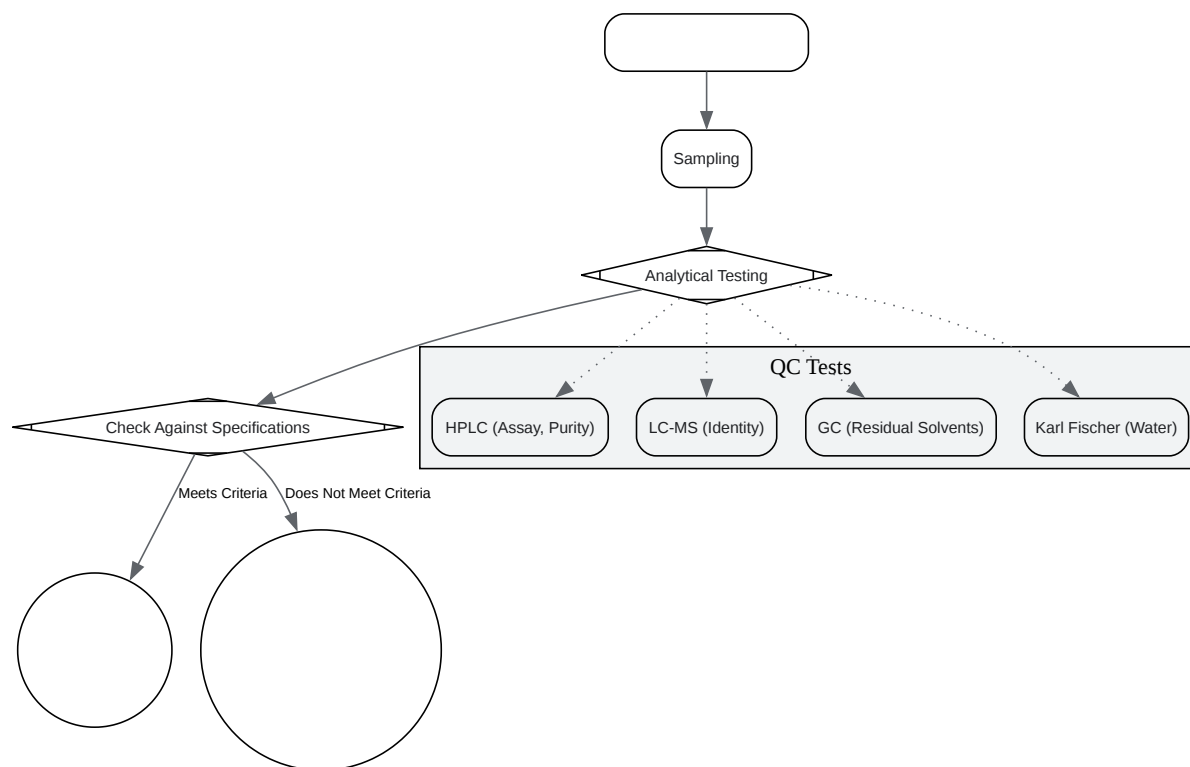
- Use the same chromatographic conditions as the HPLC-UV method.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 100-1000
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
- Analysis:
 - Inject the sample solution.
 - Confirm the identity of **GLPG-3221** by observing the $[M+H]^+$ ion at the expected m/z (579.26).
 - Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualizations



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Caption: Hypothetical signaling pathway of **GLPG-3221** as a CFTR corrector.



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Caption: General experimental workflow for **GLPG-3221** quality control.

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References

- 1. glpg.com [glpg.com]
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